GSK299115A
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Overview
Description
GSK299115A is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indazole ring, and a tetrahydropyridine moiety.
Preparation Methods
The synthesis of GSK299115A can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another method involves the use of phosgene to form an isocyanate derivative, which is then reacted with an appropriate amine .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often facilitated by the presence of a catalyst or under basic conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for transmetalation, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK299115A has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of GSK299115A involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
When compared to similar compounds, GSK299115A stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3,4-dichlorophenylhydrazine hydrochloride: Used in various chemical syntheses.
3,4-dichlorophenyl isocyanate: Utilized in the preparation of urea derivatives.
4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: Explored as triple reuptake inhibitors in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Biological Activity
GSK299115A is a selective inhibitor of G Protein-coupled Receptor Kinases (GRKs) and Protein Kinase A (PKA), which play significant roles in cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C20H16Cl2N4O2
- Molecular Weight : 415.27 g/mol
- CAS Number : 864082-35-9
This compound acts primarily as an inhibitor of GRKs, which are crucial for the desensitization and internalization of G protein-coupled receptors (GPCRs). By inhibiting GRKs, this compound enhances GPCR signaling, which may have therapeutic implications in conditions where GPCR signaling is impaired.
Biological Activity Overview
The biological activity of this compound has been characterized through various studies, including biochemical assays and in vivo models. The following table summarizes key findings regarding its potency and selectivity against GRKs and PKA:
Kinase | IC50 (µM) | Selectivity |
---|---|---|
GRK2 | 0.40 | High |
PKA | 0.360 | Moderate |
Other GRKs | Not specified | Variable |
Research Findings
- Inhibition Studies :
- Cellular Assays :
- Therapeutic Implications :
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study 1 : In a study examining heart failure models, administration of this compound resulted in improved cardiac function metrics compared to controls, indicating its potential as a therapeutic agent .
- Case Study 2 : In cancer models, this compound showed promise in enhancing the efficacy of existing chemotherapeutics by modulating GPCR-mediated pathways that are often dysregulated in tumors .
Properties
Molecular Formula |
C20H16Cl2N4O2 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-10-19(20(28)25-13-3-5-17-12(6-13)9-23-26-17)14(8-18(27)24-10)11-2-4-15(21)16(22)7-11/h2-7,9,14H,8H2,1H3,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
RHTXWIKPNGROHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK299115A; GSK 299115A; GSK-299115A. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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